molecular formula C9H20N2O B7859671 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

Cat. No.: B7859671
M. Wt: 172.27 g/mol
InChI Key: NGVTVTFBWSSNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of pyrrolidine with formaldehyde and dimethylamine to form the dimethylaminomethyl group. This intermediate can then be reacted with ethylene oxide to introduce the ethanol group. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dimethylaminomethyl group can enhance binding affinity through electrostatic interactions, while the ethanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar compounds to 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol include:

    Pyrrolidine: A simpler structure without the dimethylaminomethyl and ethanol groups.

    Prolinol: Contains a hydroxyl group similar to the ethanol group but lacks the dimethylaminomethyl group.

    Pyrrolidine-2-one: Features a carbonyl group instead of the ethanol group.

    Pyrrolidine-2,5-diones: Contains two carbonyl groups, making it more rigid compared to this compound.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVTVTFBWSSNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.